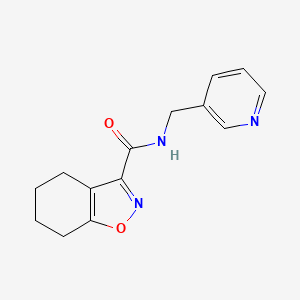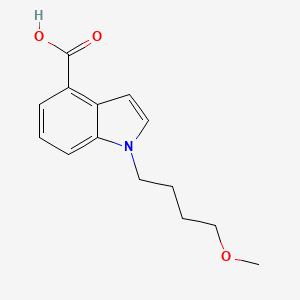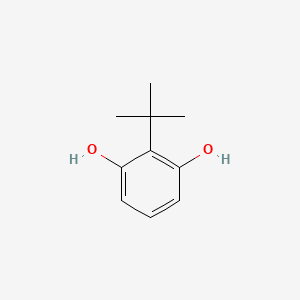
1-(2-Ethoxyethyl)-5-nitroimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxyethyl)-5-nitroimidazole is a chemical compound belonging to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their broad range of biological activities and applications in various fields, including medicine, agriculture, and industry .
Preparation Methods
The synthesis of 1-(2-Ethoxyethyl)-5-nitroimidazole typically involves the nitration of an imidazole derivative followed by the introduction of the 2-ethoxyethyl group. One common synthetic route includes the reaction of 5-nitroimidazole with 2-ethoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Ethoxyethyl)-5-nitroimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups using appropriate alkylating agents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding imidazole derivative and ethoxyethanol.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, alkylating agents, and acidic or basic solutions. Major products formed from these reactions include aminoimidazole derivatives and substituted imidazoles .
Scientific Research Applications
1-(2-Ethoxyethyl)-5-nitroimidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in treating bacterial and fungal infections.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyethyl)-5-nitroimidazole involves the interaction with cellular components, leading to the inhibition of microbial growth. The nitro group is reduced within the microbial cell, generating reactive intermediates that damage DNA and other cellular structures. This results in the inhibition of cell replication and ultimately cell death .
Comparison with Similar Compounds
1-(2-Ethoxyethyl)-5-nitroimidazole can be compared with other nitroimidazole derivatives such as metronidazole and tinidazole. While all these compounds share a similar core structure, this compound is unique due to the presence of the ethoxyethyl group, which may confer different pharmacokinetic properties and biological activities. Similar compounds include:
- Metronidazole
- Tinidazole
- Ornidazole
- Secnidazole .
Properties
Molecular Formula |
C7H11N3O3 |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
1-(2-ethoxyethyl)-5-nitroimidazole |
InChI |
InChI=1S/C7H11N3O3/c1-2-13-4-3-9-6-8-5-7(9)10(11)12/h5-6H,2-4H2,1H3 |
InChI Key |
LBZRCQSKIRXWOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1C=NC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(4-Methoxyphenyl)methyl]-1-benzothiophen-3-ol](/img/structure/B13875453.png)




![3-(Hydroxymethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13875478.png)
![2-Isoquinolin-5-yl-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13875490.png)
![Imidazo[1,2-a]pyridine-2-carbonyl chloride](/img/structure/B13875492.png)

![N-[(2E)-4-Hydroxy-3-methylbut-2-en-1-yl]-1-[(3xi)-beta-D-threo-pentofuranosyl]-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B13875505.png)
